molecular formula C22H29N5O4 B2880707 8-(azepan-1-yl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 330202-14-7

8-(azepan-1-yl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2880707
CAS RN: 330202-14-7
M. Wt: 427.505
InChI Key: CHABZSKUTBDJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(azepan-1-yl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H29N5O4 and its molecular weight is 427.505. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antitumor Activity and Vascular Relaxing Effects : Research on novel heterocycles related to the purine derivatives has shown that compounds synthesized by modifying the purine-2,6-dione structure have been examined for their biological activities. Specifically, derivatives like purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which share structural similarities, were investigated for their antitumor activities and vascular relaxing effects. Some of these compounds displayed significant antitumor activity against P388 leukemia, although none demonstrated potent vascular relaxing effects (Ueda et al., 1987).

  • Cardiovascular Activity : The synthesis and evaluation of cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have provided insights into their potential therapeutic applications. Certain compounds within this class demonstrated strong prophylactic antiarrhythmic activity and showed hypotensive activity, highlighting their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).

  • Receptor Affinity and Psychotropic Activity : Further research into 8-aminoalkyl derivatives of purine-2,6-dione with various substituents has explored their affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their pharmacological effects, including potential anxiolytic and antidepressant activities. This underscores the compound's relevance in neuropsychopharmacology and its potential for developing new treatments for mood disorders (Chłoń-Rzepa et al., 2013).

properties

IUPAC Name

8-(azepan-1-yl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-15-9-5-6-10-17(15)31-14-16(28)13-27-18-19(25(2)22(30)24-20(18)29)23-21(27)26-11-7-3-4-8-12-26/h5-6,9-10,16,28H,3-4,7-8,11-14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHABZSKUTBDJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-yl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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